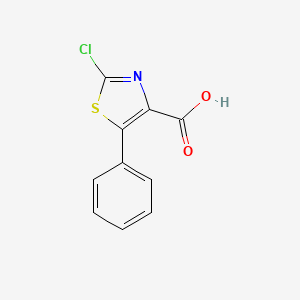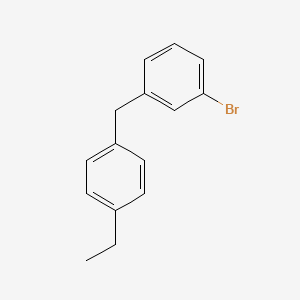![molecular formula C9H12O3 B8768306 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B8768306.png)
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts significant stability and rigidity, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to achieve the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the spirocyclic structure provides a rigid framework that can interact with various biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
- 4-Methoxy-1-oxa-spiro[4.5]dec-3-en-2-one
Comparison: 4-Hydroxy-1-oxa-spiro[45]dec-3-en-2-one is unique due to its specific hydroxyl group and spirocyclic structure Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific applications in synthesis and research
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h6,10H,1-5H2 |
InChI-Schlüssel |
LQDMEYONSYGNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-[4-[(1-cyclobutyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8768226.png)




![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]benzene-1,2-diamine](/img/structure/B8768254.png)
![6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B8768258.png)



![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B8768293.png)



